4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol
Overview
Description
“4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol” is a chemical compound with the CAS Number: 54221-73-7 . It has a molecular weight of 169.57 . The IUPAC name for this compound is 4-chloro-3H-imidazo[4,5-c]pyridin-2-ol .
Synthesis Analysis
The synthesis of imidazopyridine derivatives, which includes “4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol”, often involves the formation of an imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Molecular Structure Analysis
The InChI code for “4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol” is 1S/C6H4ClN3O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H, (H2,9,10,11) .Physical And Chemical Properties Analysis
“4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol” is a powder at room temperature . It has a melting point of 341-342 degrees Celsius .Scientific Research Applications
GABA A Receptor Modulators
The structural resemblance between the fused imidazo[4,5-c]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
Proton Pump Inhibitors
Proton pump inhibitors, which are a type of drug that reduces the production of stomach acid, were also found in this chemical group .
Aromatase Inhibitors
Aromatase inhibitors, which are a class of drugs used in the treatment of breast cancer and ovarian cancer in postmenopausal women, have also been developed from this class of compounds .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs, which are a drug class that groups together drugs that provide analgesic and antipyretic effects, and, in higher doses, anti-inflammatory effects, have been found in this chemical group .
Antimicrobial Features
Imidazo[4,5-b]pyridine derivatives have shown promising antimicrobial features . This makes them potential candidates for the development of new antimicrobial drugs.
Optoelectronic Devices
This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . They have been reported in different technological applications, such as optoelectronic devices .
Sensors
Imidazo[4,5-b]pyridine derivatives have been used in the development of sensors . Their unique properties make them suitable for this application.
Anti-Cancer Drugs
Imidazo[4,5-b]pyridine derivatives have been used in the development of anti-cancer drugs . Their unique properties make them effective in this application.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Imidazo[4,5-c]pyridine derivatives are known to interact with various cellular targets, including gaba a receptors , CDK2 , and possibly others. These targets play crucial roles in numerous disease conditions .
Mode of Action
Imidazo[4,5-c]pyridine derivatives are known to modulate the activity of their targets, leading to changes in cellular function . For instance, some derivatives have been found to act as positive allosteric modulators of GABA A receptors .
Biochemical Pathways
Imidazo[4,5-c]pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cells . They have been found to affect the pathways of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . .
Result of Action
Imidazo[4,5-c]pyridine derivatives are known to have a wide range of applications in medicinal chemistry, suggesting they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
4-chloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLECYJVFQWNFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419971 | |
Record name | 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol | |
CAS RN |
54221-73-7 | |
Record name | 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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